

Commercial availability of 8-Ethoxy-5-nitroquinoline

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Compound of Interest

Compound Name: **8-Ethoxy-5-nitroquinoline**

Cat. No.: **B182300**

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In-Depth Technical Guide: 8-Ethoxy-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Ethoxy-5-nitroquinoline**, including its commercial availability, physicochemical properties, synthesis, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Commercial Availability

8-Ethoxy-5-nitroquinoline (CAS No. 19746-57-7) is commercially available as a research chemical from several suppliers. While readily available for laboratory use, it is important to note that detailed specifications can vary between suppliers. Researchers are advised to request lot-specific Certificates of Analysis for precise purity and analytical data.

Table 1: Commercial Suppliers of **8-Ethoxy-5-nitroquinoline**

Supplier	Catalog Number	Purity/Specification	Notes
BLD Pharm	BD228960	Varies	NMR, HPLC, LC-MS, UPLC data may be available upon request. [1]
Santa Cruz Biotechnology	sc-233774	Research Grade	Biochemical for proteomics research. [2]
Sigma-Aldrich	AMBH95E07EF8	Varies	Available through Ambeed, Inc.
Huateng Pharma	80072445	Varies	Listed among their nitro compounds.

Physicochemical Properties

Detailed experimental data for **8-Ethoxy-5-nitroquinoline** is not extensively published. The following table summarizes available and calculated data. For comparison, data for the related and more extensively studied compound, 8-Hydroxy-5-nitroquinoline, is also included.

Table 2: Physicochemical Data

Property	8-Ethoxy-5-nitroquinoline	8-Hydroxy-5-nitroquinoline (Nitroxoline)
CAS Number	19746-57-7	4008-48-4
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃ [2] [3]	C ₉ H ₆ N ₂ O ₃ [4]
Molecular Weight	218.21 g/mol [3]	190.16 g/mol [4]
Appearance	Not specified (likely a yellow or brown powder)	Light yellow to brown to dark green crystalline powder. [5]
Melting Point	Not specified	181-183 °C [5]
Solubility	Not specified	Soluble in hot hydrochloric acid; very slightly soluble in alcohol and diethyl ether. [5]
SMILES	CCOc1ccc(c2cccnnc12)-- INVALID-LINK--=O [3]	Oc1ccc(--INVALID-LINK-- =O)c2cccnnc12 [5]

Synthesis Protocol

A specific, detailed synthesis protocol for **8-Ethoxy-5-nitroquinoline** is not readily available in published literature. However, it can be reasonably synthesized from 8-Hydroxy-5-nitroquinoline via a Williamson ether synthesis. This method is standard for preparing ethers from an alcohol (or phenol) and an alkyl halide. A proposed experimental protocol is provided below, based on general Williamson ether synthesis procedures and methods used for analogous quinoline derivatives.

Proposed Synthesis of 8-Ethoxy-5-nitroquinoline

This protocol outlines the ethylation of 8-Hydroxy-5-nitroquinoline using ethyl iodide.

Materials:

- 8-Hydroxy-5-nitroquinoline
- Anhydrous potassium carbonate (K₂CO₃)

- Ethyl iodide (C_2H_5I)
- Anhydrous acetone or dimethylformamide (DMF)
- Dichloromethane (DCM) or Ethyl acetate ($EtOAc$)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask, dissolve 8-Hydroxy-5-nitroquinoline (1.0 equivalent) in anhydrous acetone or DMF.
- Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material.
- Alkylation: To the stirring suspension, add ethyl iodide (1.2 - 1.5 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

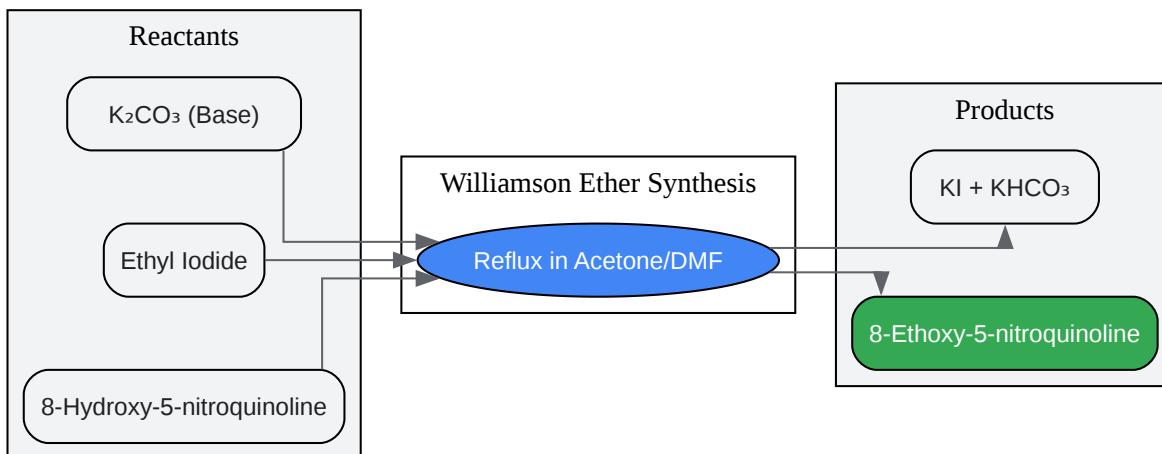
- Work-up:

- Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- Dissolve the residue in dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification:

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **8-Ethoxy-5-nitroquinoline**.

Diagram 1: Proposed Synthesis of **8-Ethoxy-5-nitroquinoline**



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Caption: Williamson ether synthesis of **8-Ethoxy-5-nitroquinoline**.

Experimental Protocols for Biological Evaluation

While specific experimental data for **8-Ethoxy-5-nitroquinoline** is scarce, a study on a series of 8-alkoxyquinolones provides insights into its potential biological activities and testing methodologies[6]. The 8-ethoxy derivatives in this study were found to have a better safety profile but were less active antibacterially compared to their 8-methoxy counterparts[6]. Below are adapted protocols for key biological assays relevant to quinolone derivatives.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from standard broth microdilution methods used for evaluating quinolone antibiotics.

Materials:

- **8-Ethoxy-5-nitroquinoline**
- Bacterial strains of interest (e.g., *E. coli*, *S. aureus*)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of **8-Ethoxy-5-nitroquinoline** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.
- Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in CAMHB.
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

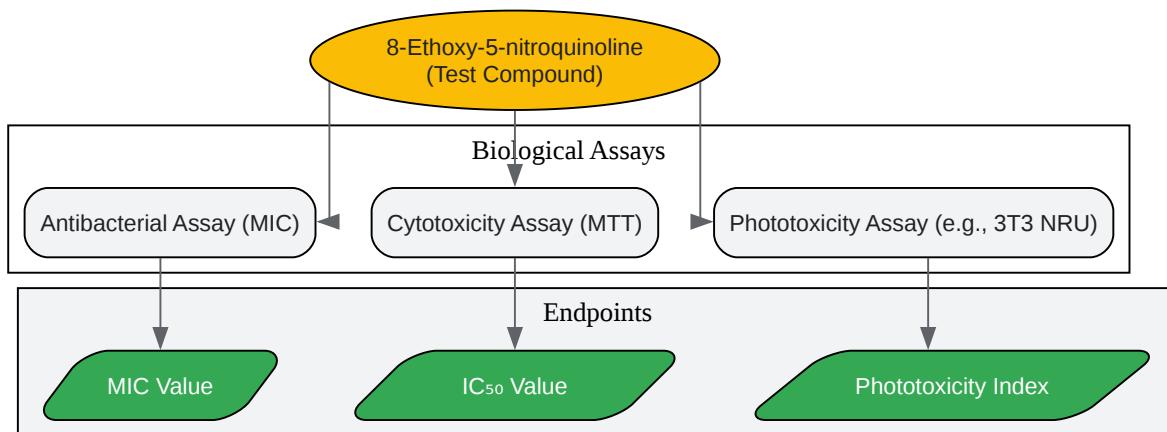
- **8-Ethoxy-5-nitroquinoline**
- Mammalian cell line (e.g., HeLa, HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **8-Ethoxy-5-nitroquinoline** in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
- Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.
- MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Diagram 2: General Workflow for In Vitro Biological Evaluation



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Caption: Workflow for evaluating the biological activity of **8-Ethoxy-5-nitroquinoline**.

Potential Signaling Pathways and Mechanisms of Action

There is no direct evidence in the current literature detailing the specific signaling pathways modulated by **8-Ethoxy-5-nitroquinoline**. However, based on its structural similarity to other quinolones and nitroaromatic compounds, its biological effects, if any, could be mediated through several mechanisms.

The parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), is known to exert its antimicrobial effects by chelating essential metal ions, thereby inhibiting bacterial enzyme function. It is plausible that **8-Ethoxy-5-nitroquinoline**, although lacking the free hydroxyl group for strong chelation, might undergo metabolic activation or interact with biological targets through other mechanisms.

For quinolone derivatives, a common mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. In mammalian cells, some quinolones can inhibit topoisomerase II, which can lead to DNA damage and apoptosis.

Given the presence of the nitro group, metabolic reduction could lead to the formation of reactive intermediates that may cause cellular damage through oxidative stress.

Further research is required to elucidate the precise mechanisms of action and any specific signaling pathways affected by **8-Ethoxy-5-nitroquinoline**.

Conclusion

8-Ethoxy-5-nitroquinoline is a commercially available quinoline derivative with potential for investigation in drug discovery. While detailed experimental data is limited, this guide provides a starting point for researchers by summarizing available information, proposing a viable synthesis route, and outlining relevant biological evaluation protocols based on established methods for similar compounds. As with any research chemical, careful characterization and validation are essential for obtaining reliable and reproducible results.

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